molecular formula C11H9NO2 B154132 Methyl 3-(3-cyanophenyl)acrylate CAS No. 52116-81-1

Methyl 3-(3-cyanophenyl)acrylate

Cat. No. B154132
CAS RN: 52116-81-1
M. Wt: 187.19 g/mol
InChI Key: BQJYULBYGRTLPZ-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of various cyanoacrylate derivatives has been explored in several studies. For instance, an efficient microwave-assisted reaction was developed to synthesize a series of novel 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates with moderate yields, characterized by various spectroscopic techniques . Similarly, a regioselective coupling method was described for producing ethyl 2-((alkylamino)(cyano)methyl) acrylates, leading to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate . Another study reported the synthesis of methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate using the Morita-Baylis-Hillman reaction scheme, with subsequent characterization and formation of metal complexes .

Molecular Structure Analysis

The molecular structure and conformation of methyl acrylate were investigated using gas electron diffraction and ab initio calculations, revealing a conformational equilibrium between s-cis and s-trans forms . The crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined by single-crystal X-ray diffraction, showing a three-dimensional supramolecular network . Additionally, the molecular structure of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate was confirmed by single-crystal X-ray diffraction and various spectroscopic methods .

Chemical Reactions Analysis

The reactivity of cyanoacrylate derivatives in chemical reactions has been explored, such as the copolymerization of 4-cyanophenyl acrylate with methyl methacrylate, which was characterized and analyzed for monomer reactivity ratios . The novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides was achieved through a one-pot reaction, with the stereochemistry confirmed by X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate derivatives have been extensively studied. For example, the growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystals was investigated, with structural, optical, thermal, and electrical characterizations performed . The thermal stability and glass transition temperature of copolymers of 4-cyanophenyl acrylate with methyl methacrylate were found to vary with the composition . The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was analyzed, highlighting the role of hydrogen bonding and C-H...π interactions . Lastly, the crystallinity induced by rigid anisotropic side groups in substituted biphenyl acrylates and methacrylates was demonstrated, with the polymers exhibiting high thermal stability .

Scientific Research Applications

1. Industrial and Consumer Product Applications

Methyl 3-(3-cyanophenyl)acrylate, similar to other acrylic esters like methyl methacrylate, finds applications in various industrial and consumer products. These materials form highly desirable, non-breakable, glass-like structures. In dentistry, these monomers are used to prepare dentures and various filling and coating materials for teeth. Additionally, surgeons use these monomers to create a cement for anchoring prosthetic devices to bone. Cyano derivatives of acrylic monomers, such as Methyl 3-(3-cyanophenyl)acrylate, have been utilized in adhesive materials. However, these compounds are volatile and can cause toxicity if inhaled, posing potential health hazards (Autian, 1975).

2. Waste Gas Treatment

Methyl acrylate, a compound similar to Methyl 3-(3-cyanophenyl)acrylate, has been used in the treatment of waste gas. A study involving a biotrickling filter (BTF) packed with ceramic particles and immobilized with activated sludge showed excellent removal efficiency for methyl acrylate waste gas. The bacterial community treating this waste gas primarily comprised phylum Proteobacteria, indicating the role of these microorganisms in environmental applications (Wu et al., 2016).

3. Solar Cell Applications

Novel organic sensitizers related to Methyl 3-(3-cyanophenyl)acrylate have been engineered at a molecular level for solar cell applications. These sensitizers, upon anchoring onto TiO2 film, have shown a high incident photon to current conversion efficiency. This research highlights the potential of cyanoacrylic acid groups in the development of efficient solar cells (Kim et al., 2006).

4. Polymer Research

Methyl 3-(3-cyanophenyl)acrylate derivatives have been studied for their structural and electronic properties in the context of polymers. Quantum chemical calculations have been conducted on polythiophene derivatives to understand their electronic properties and solubility enhancements, which are crucial for applications in materials science (Bertran et al., 2007).

Safety And Hazards

“Methyl 3-(3-cyanophenyl)acrylate” is associated with several safety hazards. It is highly flammable and toxic if inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also harmful if swallowed or in contact with skin .

Future Directions

“Methyl 3-(3-cyanophenyl)acrylate” and similar compounds have potential applications in various fields such as medical, electronic, food packaging, and environmental remediation . The use of biobased monomers is at the forefront of this trend . Future research could focus on the design and manufacture of novel materials which have a desired balance between flexibility and strength performance .

properties

IUPAC Name

methyl (E)-3-(3-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJYULBYGRTLPZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-cyanophenyl)acrylate

CAS RN

52116-81-1
Record name 52116-81-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate (1.00 g, 3.14 mmol) and 18-crown-6 (4.14 g, 15.7 mmol) in THF (50 mL) at −78 C, potassium bis(trimethylsilyl)amide (6.3 mL, 0.5 M in toluene, 3.15 mmol) was added dropwise. After the addition was completed, 3-cyanobenzaldehyde (0.412 g, 3.14 mmol) in THF (8 mL) was added. The mixture was stirred at −78 C for 30 min before it was quenched with aq. NH4Cl. Water and ether were added. Aqueous phase was separated, extracted with ether once more. The combined organic solutions were dried over Na2SO4, concentrated in vacuo to give a solid, which was purified by a silica gel column, first eluted with EtOAc/hexane (5/95), then with EtOAc/hexane (10/90) to give the titled compound (0.40 g) (yield: 68%). 1H NMR (CDCl3) 7.85 (s, 1H), 7.77 (d, 1H, J=8 Hz), 7.60 (d, 1H, J=8 Hz), 7.45 (t, 1H, J=8 Hz), 6.91 (d, 1H, J=12 Hz), 6.06 (d, 1H, J=12 Hz).
Name
bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.412 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SI Klein, M Czekaj, CJ Gardner… - Journal of medicinal …, 1998 - ACS Publications
The discovery and some of the basic structure−activity relationships of a series of novel nonpeptide inhibitors of blood coagulation Factor Xa is described. These inhibitors are …
Number of citations: 62 pubs.acs.org
G Nelson - 2014 - conservancy.umn.edu
Fungal species are highly prevalent in our environment. Some are relatively harmless but there are others that are pathogenic. A problem arises when dermatophytes enter into the …
Number of citations: 0 conservancy.umn.edu
C Strecker - 2019 - ediss.sub.uni-hamburg.de
1 Abstract This PhD thesis is composed of three projects that focus on new aspects of the computeraided design and synthesis of glycosyltransferase inhibitors. The first project …
Number of citations: 3 ediss.sub.uni-hamburg.de

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